molecular formula C7H6N2O2 B142809 3-Nitro-2-vinylpyridine CAS No. 150281-83-7

3-Nitro-2-vinylpyridine

Cat. No. B142809
M. Wt: 150.13 g/mol
InChI Key: ANSJTRRYCNYUJD-UHFFFAOYSA-N
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Patent
US07470680B2

Procedure details

To an oven dried 20 mL of vial, was added 2-chloro-3-nitropyridine (0.793 g, 5 mmol), tetrabutylammonium chloride (1.390 g, 5.00 mmol), and bis(triphenylphosphine) palladium(II) chloride (0.351 g, 0.500 mmol). After addition of acetonitrile (10 ml) the resulting mixture was stirred at room temperature for 30 min while it was degassed by a flow of nitrogen through a needle inserted to the bottom of the vial. Tributyl(vinyl)tin (1.754 ml, 6.00 mmol) was added and the mixture was further degassed for 5 minutes. Vial was capped and heated at 90° C. for 2 hours. All solvents were removed. The residue was dissolved in dichloromethane and washed with brine. Organic layer was dried over Na2SO4, and filtered. Solvents were removed by roto-vap. Silica gel chromatography eluting ethyl acetate-hexanes afforded the title compound as dark brown oil in 67% yield. 1H NMR (500 MHz, CHLOROFORM-D) δ ppm 8.77 (dd, J=4.58, 1.53 Hz, 1 H) 8.18 (dd, J=8.24, 1.53 Hz, 1 H) 7.06-7.57 (m, 2 H) 6.63 (dd, J=16.79, 1.83 Hz, 1 H) 5.74 (dd, J=10.68, 1.83 Hz, 1 H).
Quantity
0.793 g
Type
reactant
Reaction Step One
Quantity
1.39 g
Type
catalyst
Reaction Step One
Quantity
0.351 g
Type
catalyst
Reaction Step One
Quantity
1.754 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three
Yield
67%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][CH:5]=[CH:4][N:3]=1.[CH2:11]([Sn](CCCC)(CCCC)C=C)[CH2:12]CC>[Cl-].C([N+](CCCC)(CCCC)CCCC)CCC.[Pd](Cl)Cl.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C(#N)C>[N+:8]([C:7]1[C:2]([CH:11]=[CH2:12])=[N:3][CH:4]=[CH:5][CH:6]=1)([O-:10])=[O:9] |f:2.3,4.5.6|

Inputs

Step One
Name
Quantity
0.793 g
Type
reactant
Smiles
ClC1=NC=CC=C1[N+](=O)[O-]
Name
Quantity
1.39 g
Type
catalyst
Smiles
[Cl-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
0.351 g
Type
catalyst
Smiles
[Pd](Cl)Cl.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Step Two
Name
Quantity
1.754 mL
Type
reactant
Smiles
C(CCC)[Sn](C=C)(CCCC)CCCC
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 30 min while it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To an oven dried 20 mL of vial,
CUSTOM
Type
CUSTOM
Details
was degassed by a flow of nitrogen through a needle
CUSTOM
Type
CUSTOM
Details
the mixture was further degassed for 5 minutes
Duration
5 min
CUSTOM
Type
CUSTOM
Details
Vial was capped
TEMPERATURE
Type
TEMPERATURE
Details
heated at 90° C. for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
All solvents were removed
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in dichloromethane
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Organic layer was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
Solvents were removed by roto-vap
WASH
Type
WASH
Details
Silica gel chromatography eluting ethyl acetate-hexanes

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
[N+](=O)([O-])C=1C(=NC=CC1)C=C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 67%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.